molecular formula C10H20ClNO2 B3018260 Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride CAS No. 2287273-29-2

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride

Cat. No.: B3018260
CAS No.: 2287273-29-2
M. Wt: 221.73
InChI Key: NPICCHQOQZBZOI-UHFFFAOYSA-N
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Description

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Methyl Group: Methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetate Formation: The acetate group is introduced through esterification reactions, often using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing is conducted to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methylpiperidin-2-yl)acetate;hydrochloride
  • Methyl 2-(5,5-diethylpiperidin-2-yl)acetate;hydrochloride
  • Methyl 2-(5,5-dimethylpyrrolidin-2-yl)acetate;hydrochloride

Uniqueness

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its stability and solubility as a hydrochloride salt make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2)5-4-8(11-7-10)6-9(12)13-3;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPICCHQOQZBZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NC1)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287273-29-2
Record name methyl 2-(5,5-dimethylpiperidin-2-yl)acetate hydrochloride
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